2-Methoxy-5-cyclopentyloxybenzaldehyde
Description
2-Methoxy-5-cyclopentyloxybenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the ortho position (C2) and a cyclopentyloxy ether group at the para position (C5). Such derivatives are often explored in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or materials science applications. The methoxy group contributes electron-donating effects, while the cyclopentyloxy group may modulate solubility and reactivity due to its bulky, non-polar nature .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5-cyclopentyloxy-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-15-13-7-6-12(8-10(13)9-14)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 |
InChI Key |
CTWPNROGIHJKBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CCCC2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-methoxy-5-cyclopentyloxybenzaldehyde, we compare it with two closely related compounds from the evidence: 5-acetyl-2-methoxybenzaldehyde () and 2-fluoro-5-methoxybenzaldehyde (). A detailed analysis of substituent effects and functional group contributions is provided below.
Structural and Functional Group Differences
| Compound Name | Substituent at C2 | Substituent at C5 | Key Functional Features |
|---|---|---|---|
| This compound | Methoxy (-OCH₃) | Cyclopentyloxy (-O-C₅H₉) | Bulky ether group; moderate lipophilicity |
| 5-Acetyl-2-methoxybenzaldehyde | Methoxy (-OCH₃) | Acetyl (-COCH₃) | Electron-withdrawing ketone; polar |
| 2-Fluoro-5-methoxybenzaldehyde | Fluoro (-F) | Methoxy (-OCH₃) | Electron-withdrawing halogen; compact |
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group at C2 in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the fluoro group in 2-fluoro-5-methoxybenzaldehyde withdraws electrons inductively, deactivating the ring and directing reactivity to specific positions .
Steric Considerations :
Physicochemical Properties (Inferred)
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